Methoxypiperamide

Forensic Toxicology Drug Metabolism Cytochrome P450

Forensic and toxicology labs face challenges in identifying Methoxypiperamide due to its unique metabolic pathway (amide hydrolysis) that differs from amine-based piperazines. This certified reference material solves that by providing a well-characterized standard with confirmed monoisotopic mass (234.136827 Da) and known CYP metabolism profile (CYP1A2, 2C19, 2D6, 3A4). - Enables LC-HRMS/MS method development with characteristic hydrolytic metabolites (4-methoxybenzoic acid, 1-methylpiperazine). - Validated GC-EIMS and LC-ESI-MS fragmentation patterns for spectral library creation. - Sourced from ISO-certified production with full batch-specific documentation.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 67023-02-3
Cat. No. B6617307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxypiperamide
CAS67023-02-3
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3
InChIKeyDWPVVZZGGGCRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxypiperamide: Chemical and Pharmacological Profile


Methoxypiperamide (MeOP, MEXP), chemically (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a synthetic substituted piperazine that emerged in 2013 as a new psychoactive substance (NPS) offered on internet websites as a 'research chemical' [1]. The compound features a piperazine core with a 4-methoxyphenyl group and a 4-methyl substituent, yielding a molecular formula of C₁₃H₁₈N₂O₂ and a monoisotopic mass of 234.136827 Da [2]. Its stimulant properties are attributed to interactions with serotonergic and dopaminergic neurotransmitter systems, though the precise molecular targets remain incompletely characterized [3].

Workflow
Forensic toxicology reference standard for NPS screening
Method
LC-HRMS/MS and metabolite identification studies
Selection
Distinct amide-linked metabolic pathway for targeted analysis

Methoxypiperamide: Key Differences from Piperazine Analogs


Although Methoxypiperamide shares a piperazine core with compounds such as benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (MeOPP), its unique combination of a 4-methoxybenzoyl amide moiety and a 4-methylpiperazine ring confers distinct metabolic, analytical, and safety profiles that preclude simple substitution [1]. Critically, the presence of an amide bond introduces a primary metabolic liability (hydrolysis) absent in amine-containing analogs, while the specific substitution pattern alters both chromatographic retention behavior and cytochrome P450 isoenzyme engagement [2]. These differences are not merely academic; they directly impact the selection of appropriate analytical reference standards, the interpretation of toxicological screening results, and the design of in vitro metabolism studies [3].

Methoxypiperamide
Amide bond introduces hydrolytic metabolism absent in amine analogs
Piperazine analogs
Metabolic profile mismatch may alter toxicological screening interpretation
Methoxypiperamide
Requires CYP2C19 engagement for primary metabolism
Benzylpiperazine (BZP)
CYP2C19 not involved; drug–drug interaction study context may shift
Methoxypiperamide
Monoisotopic mass 234.1368 Da differentiates from BZP
Generic piperazine reference
Mass spectral identification may fail without correct reference standard

Methoxypiperamide Differentiation Evidence


CYP Enzyme Engagement Profile vs. Benzylpiperazine

Methoxypiperamide's metabolism is catalyzed by a distinct set of human cytochrome P450 (CYP) isoenzymes compared to the structurally related piperazine analog benzylpiperazine (BZP) [1]. While both compounds are substrates for CYP2D6 and CYP1A2, Methoxypiperamide additionally requires CYP2C19 for its initial metabolic steps, a CYP isoform not reported to be significantly involved in BZP metabolism [2].

CYP engagement
Reported
Target: CYP1A2, 2C19, 2D6, 3A4
BZP: CYP1A2, 2D6, 3A4
CYP2C19 engagement may affect metabolism-study design
Human liver microsome data; cross-study comparison
Forensic Toxicology Drug Metabolism Cytochrome P450

Monoisotopic Mass Distinction vs. Benzylpiperazine

High-resolution mass spectrometry (HR-MS) provides unequivocal identification of Methoxypiperamide based on its monoisotopic mass, which differs significantly from that of the common piperazine analog benzylpiperazine (BZP) [1]. This mass difference is a direct consequence of the distinct elemental composition (C₁₃H₁₈N₂O₂ vs. C₁₁H₁₆N₂) and is essential for unambiguous differentiation in complex biological matrices .

Monoisotopic mass
Head-to-head
234.1368 Da
+58.0055 Da vs BZP
Confirms HR-MS differentiation in forensic samples
Exact mass from molecular formula; HR-ESI-MS confirmed
Analytical Chemistry Forensic Toxicology High-Resolution Mass Spectrometry

Amide-Mediated Metabolic Divergence vs. MeOPP

Unlike the simple amine-containing analog 1-(4-methoxyphenyl)piperazine (MeOPP), Methoxypiperamide contains an amide bond that serves as a primary site for hydrolytic metabolism, generating 4-methoxybenzoic acid and 1-methylpiperazine as major phase I metabolites [1]. This metabolic pathway is entirely absent in MeOPP, which instead undergoes direct N-dealkylation and aromatic hydroxylation [2].

Metabolic pathway
Class-level
Amide hydrolysis → 4-methoxybenzoic acid + 1-methylpiperazine
MeOPP: N-dealkylation, hydroxylation
Unique hydrolytic metabolites serve as intake biomarkers
In vitro human liver microsome data; class-level inference
Metabolite Identification Forensic Toxicology Designer Drug Analysis

Synthesis Route for Reference Standard Production

Methoxypiperamide is synthesized via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine, a straightforward one-step amide coupling that yields the target compound in sufficient purity for full analytical characterization [1]. This synthetic route, documented in the peer-reviewed literature, provides a reproducible protocol for reference standard preparation and ensures consistency across research and forensic applications [2].

Synthesis route
Supporting evidence
One-step amide coupling: 4-methoxybenzoyl chloride + 1-methylpiperazine
Reproducible synthesis supports reference standard consistency
Peer-reviewed protocol by Power et al., 2014
Organic Synthesis Reference Standard Manufacturing Analytical Characterization

Methoxypiperamide: Application Scenarios


LC-HRMS Confirmation Reference Standard

Forensic laboratories require certified reference materials for the unequivocal identification of Methoxypiperamide in biological samples. The compound's monoisotopic mass of 234.136827 Da, established via HR-ESI-MS [1], and its characteristic hydrolytic metabolites (4-methoxybenzoic acid and 1-methylpiperazine) [2] provide a dual analytical fingerprint. Procurement of high-purity Methoxypiperamide enables method development and validation for LC-HRMS/MS screening panels targeting piperazine-derived NPS.

CYP2C19-Mediated DDI Assessment

Given Methoxypiperamide's unique engagement of CYP2C19, in addition to CYP1A2, CYP2D6, and CYP3A4 [1], the compound serves as a valuable probe substrate for investigating polypharmacy risks associated with piperazine NPS. Research groups focused on predicting adverse event profiles can utilize Methoxypiperamide in human liver microsome or recombinant CYP assays to quantify its metabolic clearance and inhibitory potency against co-administered therapeutics.

SAR Studies of Piperazine Stimulants

Methoxypiperamide occupies a distinct chemical space among substituted piperazines, featuring a 4-methoxybenzoyl amide moiety not present in BZP, MeOPP, or TFMPP [1]. Academic pharmacology laboratories can procure the compound to systematically compare its receptor binding profile and functional activity against amine-containing analogs. This SAR data is essential for understanding the molecular determinants of psychoactive effects within the piperazine class.

Seized Drug Purity Assessment Methods

Law enforcement and customs laboratories require reference standards for the identification and quantification of Methoxypiperamide in seized materials. The compound's GC-EIMS and LC-ESI-MS fragmentation patterns have been fully characterized [1], allowing for the creation of spectral libraries. Procurement of neat analytical standard material supports the calibration of quantitative NMR or HPLC-UV methods for assessing purity in forensic casework.

Application
Selection Property
Validation Focus
LC-HRMS confirmation research
Characterized exact mass and fragmentation library
Mass accuracy, retention time, and metabolite consistency
CYP2C19-mediated DDI studies
Distinct CYP isoenzyme engagement profile
Metabolic clearance and inhibitory potency assessment
SAR studies of piperazine stimulants
Unique 4-methoxybenzoyl amide substitution
Receptor binding and functional activity comparison
Seized drug purity assessment
Fully characterized spectral library
Quantitative NMR or HPLC-UV calibration consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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